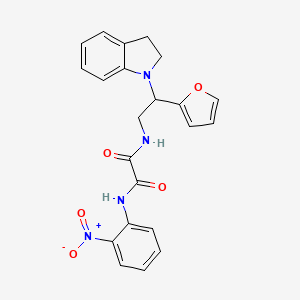

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O5/c27-21(22(28)24-16-7-2-4-9-18(16)26(29)30)23-14-19(20-10-5-13-31-20)25-12-11-15-6-1-3-8-17(15)25/h1-10,13,19H,11-12,14H2,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOMDWXMJZDRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines furan, indole, and oxalamide functional groups, suggests a variety of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The molecular formula of this compound is C22H20N4O5. The compound features:

- Furan Ring : Known for its aromatic properties, contributing to the compound's reactivity.

- Indole Moiety : Implicated in various biological activities, particularly in modulating enzyme activity.

- Oxalamide Group : Enhances interaction with biological targets.

Research indicates that compounds similar to this compound may interact with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may modulate pathways related to:

- Cancer Treatment : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Inflammation : Potential anti-inflammatory properties could be explored further.

Anticancer Activity

A study examining the anticancer properties of structurally related compounds found that certain derivatives exhibited IC50 values ranging from 1.55 μM to 21.28 μM against various cancer cell lines. The presence of the indole and furan rings was noted to enhance cytotoxicity against cancer cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| F8-B22 | 1.55 | A549 |

| F8-S43 | 10.76 | HeLa |

These findings suggest that this compound could exhibit similar anticancer activity due to its structural components.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Previous studies on related oxalamides have reported activity against both Gram-positive and Gram-negative bacteria. For instance, compounds within this class have demonstrated efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N1-Ethyl-N2-(2-(furan-2-yl)ethyl)oxalamide | Lacks indole structure | Moderate anticancer activity |

| N1-Ethyl-N2-(2-(indolin-1-yl)ethyl)oxalamide | Similar indole structure but without furan | Lower bioactivity |

| N1-Ethyl-N2-(4-methoxyphenethyl)oxalamide | Contains methoxy group instead of nitrophenyl | Limited antimicrobial activity |

This comparative analysis highlights the unique position of this compound within its class, suggesting enhanced biological activity due to its diverse functional groups.

Case Studies and Research Findings

Several case studies have explored the biological implications of similar compounds:

-

Synthesis and Evaluation : A recent study synthesized derivatives of oxalamides and evaluated their anticancer properties, revealing that modifications in functional groups significantly impacted their efficacy .

- Key Findings : The introduction of electron-donating groups increased cytotoxicity against specific cancer cell lines.

- Mechanistic Insights : Investigations into the binding interactions between these compounds and target proteins have suggested that the furan and indole moieties facilitate strong binding through π-stacking interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and other oxalamides:

Key Observations :

- 16.099), which prioritize methoxy or methyl groups for metabolic safety .

Metabolic and Toxicological Profiles

- 16.099: These compounds exhibit rapid metabolism in rat hepatocytes without amide hydrolysis, contributing to their high safety margins (NOEL = 100 mg/kg bw/day; margins of safety >33 million) .

- Target Compound: The nitro group may increase metabolic liability, as nitroarenes are often associated with oxidative stress or CYP-mediated toxicity.

- This highlights the need for rigorous toxicological profiling of nitro-containing oxalamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.